tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate: is a compound that has garnered significant interest in the scientific community due to its diverse applications in chemistry and biology. This compound contains a carbamate group, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,2-dimethylbutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It serves as a protective group for amino acids during peptide synthesis.
Industry: In the industrial sector, tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
- tert-Butyl N-(4-aminobenzyl)carbamate
- tert-Butyl N-(4-amino-2,2-dimethylpropyl)carbamate
- tert-Butyl N-(4-amino-2,2-dimethylpentyl)carbamate
Uniqueness: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in various chemical and biological applications compared to its similar counterparts .
Biological Activity
Tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is a carbamate derivative characterized by its tert-butyl group and an amino substituent. The structural formula can be represented as follows:
Where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease. These enzymes are involved in the cleavage of amyloid precursor protein (APP) and the breakdown of acetylcholine, respectively .
- Anti-inflammatory Effects : Research indicates that carbamate derivatives can exhibit anti-inflammatory properties by modulating cytokine production. For instance, compounds related to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .
- Neuroprotective Activity : In vitro studies suggest that this compound may offer neuroprotection against amyloid-beta-induced toxicity in astrocytes. The reduction in astrocyte death indicates a potential role in neurodegenerative disease therapies .
Biological Activity Data
A summary of biological activities observed for this compound and related compounds is presented in the following table:
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Neuroprotection : A study demonstrated that a related compound displayed significant neuroprotective effects against Aβ-induced toxicity in astrocytes. The compound reduced oxidative stress markers and inflammatory cytokines, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Anti-inflammatory Evaluation : In vivo experiments using carrageenan-induced rat paw edema models showed promising anti-inflammatory effects for carbamate derivatives similar to this compound. The percentage inhibition of inflammation ranged from 39% to 54%, indicating substantial efficacy compared to standard treatments like indomethacin .
- Docking Studies : In silico docking studies have suggested favorable binding interactions with COX-2 enzymes for various carbamate derivatives, providing insights into their potential anti-inflammatory mechanisms .
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)6-7-12/h6-8,12H2,1-5H3,(H,13,14) |
InChI Key |
WHDJZFBKQKJKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CCN |
Origin of Product |
United States |
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